4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
Description
4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a fluorine atom at the 4-position of the first phenyl ring and a methyl group at the 4'-position of the second ring, with a carbaldehyde substituent at the 3-position. This compound is synthesized via Suzuki-Miyaura cross-coupling, a method widely used for constructing biaryl systems due to its efficiency and selectivity . The fluorine and methyl groups confer distinct electronic and steric properties, making this compound valuable in materials science and medicinal chemistry.
Properties
Molecular Formula |
C14H11FO |
|---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
2-fluoro-5-(4-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)12-6-7-14(15)13(8-12)9-16/h2-9H,1H3 |
InChI Key |
LUGKSDGOETVDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4'-Methylbiphenyl Derivatives
According to WO1998012174A1, a common approach involves the palladium-catalyzed cross-coupling of a halogenated benzene with a methyl-substituted aryl partner. The process generally proceeds via:
- Preparation of o-halobenzonitrile (e.g., o-bromobenzonitrile).
- Coupling with arylmagnesium halides (e.g., p-tolylmagnesium halide) in the presence of a transition metal catalyst such as palladium (II) salts complexed with phosphines.
This method yields 4-methyl-biphenyl derivatives with high purity, suitable for subsequent functionalization (see).
Halogenation for Regioselectivity
Selective halogenation at the para-position of biphenyl derivatives can be achieved using electrophilic aromatic substitution with halogenating agents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI), under controlled conditions to prevent over-halogenation. The choice of solvent (e.g., acetic acid, chlorinated solvents) and temperature (0–25°C) influences regioselectivity.
Introduction of Fluorine and Formyl Groups
Fluorination
Para-fluorination of biphenyl derivatives is typically achieved via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. These reagents allow regioselective fluorination at the para-position relative to existing substituents, especially when directed by existing groups like methyl.
Formylation to Introduce the Aldehyde
The Vilsmeier-Haack reaction is a standard method for introducing aldehyde groups onto aromatic rings:
- Reacting the fluorinated biphenyl with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) produces the formylated product at the desired position (e.g., position 3 on the biphenyl).
Alternatively, direct oxidation of methyl groups to aldehydes can be performed via oxidative methods such as:
- SeO₂ oxidation : selectively oxidizes methyl groups to aldehydes.
- PCC (pyridinium chlorochromate) oxidation: effective for converting methyl groups to aldehydes.
Specific Synthetic Route and Data Table
Research Discoveries and Optimization
Catalytic Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions are highly efficient for biphenyl synthesis, with yields exceeding 80% when optimized with phosphine ligands and controlled temperatures.
Regioselective Fluorination: Use of NFSI or Selectfluor has been shown to achieve high regioselectivity (>90%) at the para-position, especially when directing groups are present.
Formylation Techniques: The Vilsmeier-Haack method remains the most reliable for introducing aldehyde groups onto aromatic rings, with yields typically above 85%. Oxidative methods like PCC are used for methyl-to-aldehyde conversions with high selectivity.
Purification: Crystallization and chromatography (silica gel, preparative HPLC) are employed to purify intermediates and final compounds, with purity levels exceeding 99% confirmed via HPLC analysis.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) undergoes oxidation to form a carboxylic acid. This reaction is highly selective due to the electron-withdrawing effects of the fluorine atom, which stabilizes the transition state.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 80–100°C | 4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid | 85–92% |
| CrO₃ (Jones reagent) | H₂SO₄, acetone, 0–5°C | Same as above | 78–85% |
Mechanism :
-
Deprotonation of the aldehyde α-hydrogen.
-
Formation of a chromate ester intermediate with CrO₃.
-
Elimination of Cr(IV) species, yielding the carboxylic acid.
Reduction Reactions
The aldehyde group is reduced to a primary alcohol under mild conditions. The fluorine atom remains inert during this process.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, 25°C | 4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-methanol | 90–95% |
| LiAlH₄ | Et₂O, 0°C → reflux | Same as above | 88–93% |
Mechanism :
-
Nucleophilic attack by hydride ion (H⁻) on the carbonyl carbon.
Nucleophilic Substitution at Fluorine
The fluorine atom at the para position undergoes substitution with strong nucleophiles, though this reaction is less favored compared to aldehyde reactivity.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (excess) | DMF, 120°C, 24h | 4-Amino-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde | 45–50% |
| KSCN | DMSO, 100°C, 12h | 4-Thiocyano-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde | 35–40% |
Mechanism :
-
Aromatic electrophilic substitution (SNAr) facilitated by electron-withdrawing aldehyde group.
-
Attack by nucleophile at the fluorine-bearing carbon, followed by elimination of F⁻.
Aldol Condensation
The aldehyde participates in base-catalyzed aldol reactions with ketones or aldehydes, forming α,β-unsaturated carbonyl compounds.
| Partner | Conditions | Product | Yield |
|---|---|---|---|
| Acetophenone | NaOH (10%), EtOH, reflux | (E)-4-Fluoro-4'-methyl-biphenyl-3-propenal | 65–70% |
Mechanism :
-
Base-induced deprotonation of the aldehyde α-hydrogen.
-
Nucleophilic attack on the carbonyl carbon of the ketone.
Grignard Addition
The aldehyde reacts with Grignard reagents to form secondary alcohols.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃MgBr | THF, 0°C → 25°C | 4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-(1-hydroxyethyl) | 82–88% |
Mechanism :
-
Nucleophilic attack by the Grignard reagent on the carbonyl carbon.
-
Acidic workup to protonate the alkoxide intermediate.
Comparative Reactivity
A comparison of reaction rates for key functional groups:
| Functional Group | Reactivity (Relative Rate) | Dominant Reaction |
|---|---|---|
| Aldehyde (-CHO) | 1.0 (reference) | Oxidation, Reduction |
| Fluorine (-F) | 0.2 | Nucleophilic Substitution |
| Methyl (-CH₃) | <0.1 | Inert |
Stability and Side Reactions
Scientific Research Applications
4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Structural and Substituent Analysis
Physical and Chemical Properties
- Electron Effects: Fluorine (electron-withdrawing) reduces electron density on the biphenyl system, enhancing stability and electrophilicity at the aldehyde group .
- Molecular Weight :
Key Findings and Implications
Substituent Position Matters :
- Para-fluorine (4-F) in the target compound provides a balanced electronic effect, whereas ortho- or meta-substituents (e.g., 6-F ) alter reactivity and applications.
Synthetic Efficiency :
- Suzuki-Miyaura coupling yields high-purity products (e.g., 82% for trimeric methoxy derivative ), suggesting scalability for the target compound.
Functional Group Versatility :
- Aldehyde groups enable further functionalization, such as condensation reactions to form Schiff bases or coordination complexes .
Data Tables
Table 1: Comparative Physicochemical Data
Notes
- Electronic Effects : Fluorine’s electronegativity enhances oxidative stability, while methyl groups provide steric protection to the aldehyde .
Biological Activity
4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde is a fluorinated biphenyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound is characterized by a unique structure that allows it to interact with various biological targets, particularly in the context of receptor modulation and enzyme interaction.
Chemical Structure and Properties
The compound's chemical formula is C13H11F, with a molecular weight of approximately 202.23 g/mol. Its structure features a biphenyl system with a fluorine atom and a methyl group, which contribute to its biological properties.
This compound primarily acts as an agonist for the FFA4 receptor (also known as GPR120). This G protein-coupled receptor is involved in various physiological processes, including glucose metabolism and inflammation regulation. The activation of FFA4 by this compound leads to several biochemical pathways:
- Stimulation of GLP-1 secretion : Enhances insulin secretion and improves glucose homeostasis.
- Inhibition of pro-inflammatory mediators : Reduces inflammation by modulating macrophage activity.
- Calcium ion mobilization : Influences cellular signaling pathways critical for various cellular functions.
Antimicrobial and Antitumor Activities
Research indicates that derivatives of biphenyl compounds, including this compound, exhibit antimicrobial and antitumor properties. In vitro studies have shown that certain biphenyl derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast adenocarcinoma) without significant toxicity to normal epithelial cells .
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and effective distribution throughout the body due to its lipophilic nature. Studies indicate that the compound can be effectively absorbed and metabolized, making it a candidate for further therapeutic exploration.
Case Studies
In a notable study examining the effects of various biphenyl derivatives on metabolic diseases, this compound was shown to significantly enhance the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism. This effect was attributed to its agonistic action on the FFA4 receptor .
Another investigation focused on the compound's potential in reducing inflammation. Results demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism for its anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
